molecular formula C14H11N3O B14888783 4-cyano-N-(pyridin-2-ylmethyl)benzamide

4-cyano-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14888783
M. Wt: 237.26 g/mol
InChI Key: CVOCDFZQRNUYBF-UHFFFAOYSA-N
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Description

4-cyano-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H11N3O. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-(aminomethyl)pyridine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(pyridin-3-ylmethyl)benzamide
  • 4-cyano-N-(pyridin-4-ylmethyl)benzamide
  • 4-cyano-N-(pyridin-2-ylmethyl)benzamide derivatives with various substituents on the benzene ring

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the cyano group and the pyridine ring influences its reactivity and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-cyano-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C14H11N3O/c15-9-11-4-6-12(7-5-11)14(18)17-10-13-3-1-2-8-16-13/h1-8H,10H2,(H,17,18)

InChI Key

CVOCDFZQRNUYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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